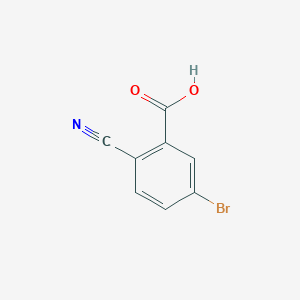

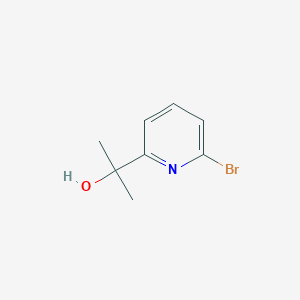

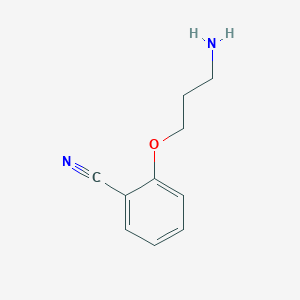

![molecular formula C14H26N2O4 B1290402 [4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester CAS No. 203662-91-3](/img/structure/B1290402.png)

[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester

説明

“[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester” is a compound with the molecular formula C14H26N2O4 . It is also known by other names such as Ethyl 2-(4-(((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetate and has a molecular weight of 286.37 g/mol . The compound plays a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester”, has been a topic of interest in recent scientific literature . Various intra- and intermolecular reactions have been used to form these derivatives . For instance, one method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Molecular Structure Analysis

The molecular structure of “[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound’s IUPAC name is ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetate .

Physical And Chemical Properties Analysis

The physical and chemical properties of “[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester” include a molecular weight of 286.37 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 7 . The compound also has an XLogP3-AA value of 1.8 .

科学的研究の応用

1. Role in Drug Design and Synthesis Piperidines, which include the compound you mentioned, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The compound “[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester” could be used as a building block in the synthesis of these pharmaceuticals.

Pharmacological Applications

Piperidine derivatives, including “[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester”, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Role in Organic Synthesis

The compound “[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester” can be used in organic synthesis. For instance, it can be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

4. Deprotection of tert-butoxycarbonyl (Boc) Amino Acids The compound “[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester” can be used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures . This process is crucial in the synthesis of certain types of drugs.

5. Role in the Synthesis of Novel Organic Compounds Piperazine and N-Boc piperazine and their simple derivatives such as “[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester” serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

6. Role in the Synthesis of Biologically Active Piperidines The compound “[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester” can be used in the synthesis of biologically active piperidines . These piperidines can have various biological activities and can be used in the development of new drugs.

将来の方向性

The future directions for “[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester” and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role that piperidine derivatives play in the pharmaceutical industry .

特性

IUPAC Name |

ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-5-19-12(17)10-16-8-6-11(7-9-16)15-13(18)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATVIYNHFRNTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCC(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

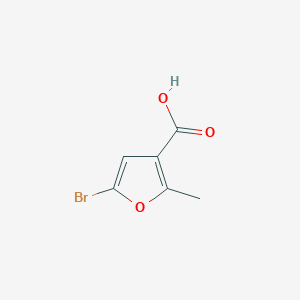

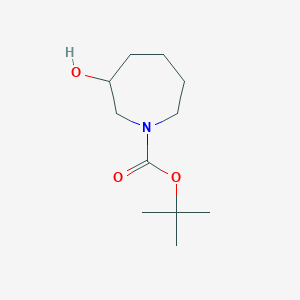

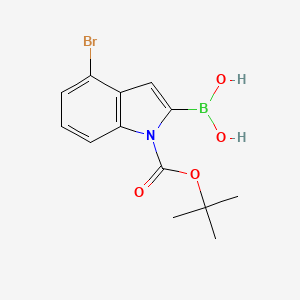

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)

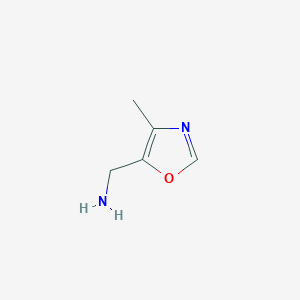

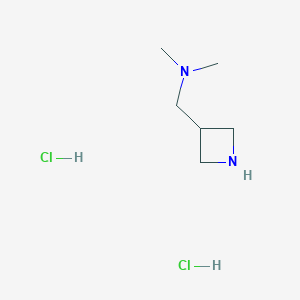

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)

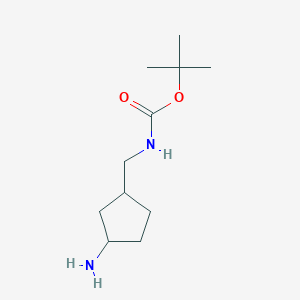

amino}acetic acid](/img/structure/B1290363.png)